molecular formula C10H12FN3S B11744480 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11744480
M. Wt: 225.29 g/mol
InChI Key: RIPIWZYRVAIXIG-UHFFFAOYSA-N
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Description

1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a fluorinated thiophene moiety

Preparation Methods

The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors and alternative solvents to enhance reaction efficiency.

Chemical Reactions Analysis

1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific kinases involved in inflammatory responses or cancer cell proliferation .

Comparison with Similar Compounds

1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole and fluorinated thiophene moieties, which confer distinct electronic and steric properties, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C10H12FN3S

Molecular Weight

225.29 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12FN3S/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9/h3-5,7,12H,2,6H2,1H3

InChI Key

RIPIWZYRVAIXIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=C(S2)F

Origin of Product

United States

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